molecular formula C15H21N5O2S B6987278 N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide

N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide

Cat. No.: B6987278
M. Wt: 335.4 g/mol
InChI Key: YVEBCHNFZIPHTP-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry

Properties

IUPAC Name

N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-11-12(10-18-20(11)14-6-4-5-8-16-14)23(21,22)19-13-7-9-17-15(13,2)3/h4-6,8,10,13,17,19H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBCHNFZIPHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)NC3CCNC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 2,2-dimethylpyrrolidine, the pyrrolidine ring is formed through cyclization reactions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Pyridine Ring Incorporation: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its potential interactions with biological targets.

    Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfonamide interactions.

    Industrial Chemistry: The compound may find applications in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyridinyl)-5-methylpyrazole-4-sulfonamide: Similar structure but lacks the pyrrolidine ring.

    N-(2,2-dimethylpyrrolidin-3-yl)-5-methylpyrazole-4-sulfonamide: Similar structure but lacks the pyridine ring.

Uniqueness

N-(2,2-dimethylpyrrolidin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-sulfonamide is unique due to the combination of its three distinct ring systems, which confer specific chemical properties and potential biological activities. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

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